
11,12-Epoxyeicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,12-EET is an EET obtained by formal epoxidation of the 11,12-double bond of arachidonic acid. It has a role as a mouse metabolite and a xenobiotic metabolite. It is a conjugate acid of an 11,12-EET(1-).
Aplicaciones Científicas De Investigación
Regulation of Nitric Oxide Synthesis in Platelets
11,12-Epoxyeicosatrienoic acid (11,12-EET) upregulates the activity of the l-arginine/NOS/NO pathway in human platelets. This results in increased platelet nitric oxide synthase activity, nitrite production, and cGMP content, suggesting a regulatory role of 11,12-EET in platelet function (Zhang et al., 2007).
Blood Pressure Regulation
Epoxyeicosatrienoic acids (EETs) are significant in the regulation of vascular tone and blood pressure control. Development of stable EET analogs has shown blood pressure-lowering effects in hypertensive rats, highlighting the potential therapeutic use of EET analogs in cardiovascular diseases (Imig et al., 2010).
Modulation of Potassium Channels
11,12-EET activates large-conductance Ca2+ activated K+ channels (BK(Ca)) in human embryonic kidney 293 cells and rat cardiac ventricular myocytes, indicating its role in modulating cellular ion channels and electrical excitability in the heart (Fukao et al., 2001; Lu et al., 2001).
Vasodilator Effects
11,12-EET induces vasodilator response in rat perfused mesenteric vasculature, partly through activation of vanilloid receptor. This highlights its role in microvascular regulation and potential impact in treating microvascular abnormalities associated with diseases like diabetes (Bihzad & Yousif, 2017).
Angiogenesis and Cell Proliferation
Activation of sphingosine kinase-1 and induction of endothelial cell proliferation and angiogenesis by 11,12-EET have been observed, implicating EETs in processes like wound healing and vascular development (Yan et al., 2008; Hung et al., 2022).
Cellular Signaling Pathways
11,12-EET regulates various cellular signaling pathways, including DNA damage response, AKT/mTOR/p70S6K signaling in liver cells, and endothelial cell injury pathways, highlighting its broader implications in cellular functions and disease processes (Rahm et al., 2020; Zhang, 2009).
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10- |
Clave InChI |
DXOYQVHGIODESM-KROJNAHFSA-N |
SMILES isomérico |
CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Sinónimos |
11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



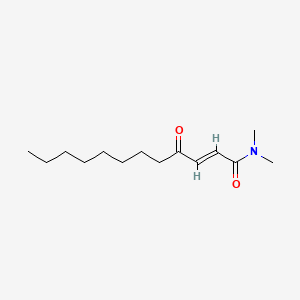
![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)

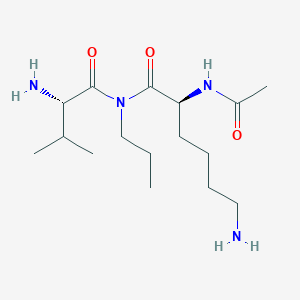
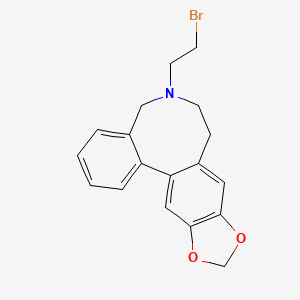
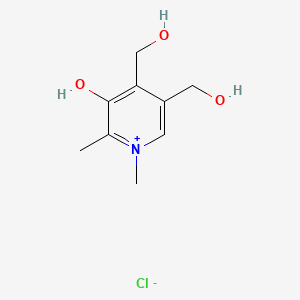

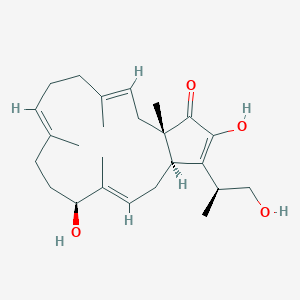
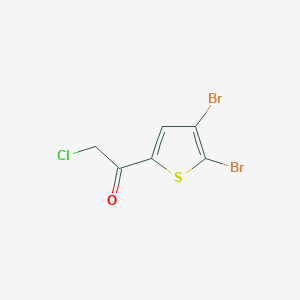
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
![(3S,3aR,4S,9aR,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1234837.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-5-[2-(1-hydroxycycloheptyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1234838.png)

